2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide
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Overview
Description
2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetylamino group, a benzyl group, and a methoxyphenyl group attached to a malonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide typically involves the following steps:
Formation of the Malonamide Backbone: The malonamide backbone can be synthesized through the reaction of malonic acid with ammonia or an amine under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by reacting the malonamide with acetic anhydride in the presence of a base such as pyridine.
Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using 4-methoxyphenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or 4-methoxyphenyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide
- 2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide
- 2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide
Uniqueness
2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-acetamido-N-benzyl-N'-(4-methoxyphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)21-17(18(24)20-12-14-6-4-3-5-7-14)19(25)22-15-8-10-16(26-2)11-9-15/h3-11,17H,12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONQZYMOJWBQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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